

A Comparative Guide to Tungsten-182

Anomalies in Terrestrial vs. Lunar Samples

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Compound of Interest

Compound Name: Tungsten-182

Cat. No.: B076582

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Introduction

The short-lived ^{182}Hf - ^{182}W isotopic system, with a half-life of 8.9 million years for the decay of Hafnium-182 (^{182}Hf) to **Tungsten-182** (^{182}W), serves as a critical chronometer for early solar system events.[1][2] Because Hf is a lithophile element (it prefers to stay in silicate phases) and W is moderately siderophile (it has an affinity for metal), the system is exceptionally sensitive to the timing of planetary core formation.[3] This process fractionates Hf from W, leading to distinct isotopic signatures in the silicate mantle versus the metallic core.[2] High-precision measurements of ^{182}W abundances have revealed a significant discrepancy between terrestrial and lunar samples, providing profound insights into the formation of the Earth-Moon system and the subsequent accretion history of both bodies.[4][5]

Quantitative Data Summary: ^{182}W Abundances

The abundance of ^{182}W is typically reported as $\mu^{182}\text{W}$, which represents the parts-per-million deviation of the $^{182}\text{W}/^{184}\text{W}$ ratio of a sample relative to the modern Bulk Silicate Earth (BSE) standard.[4][5] The BSE is, by definition, assigned a $\mu^{182}\text{W}$ value of 0.

Recent high-precision analyses have revealed a distinct positive ^{182}W anomaly in the lunar mantle compared to the terrestrial mantle.[1][6]

| Reservoir | Average $\mu^{182}\text{W}$ Value (ppm) | Key References |
|--------------------------------|---|----------------|
| Bulk Silicate Earth (BSE) | 0 (by definition) | [7] |
| Lunar Mantle | $+20.6 \pm 5.1$ | [1][6][8] |
| Chondrites (Late Veneer Proxy) | ~ -190 to -200 | [7][8] |

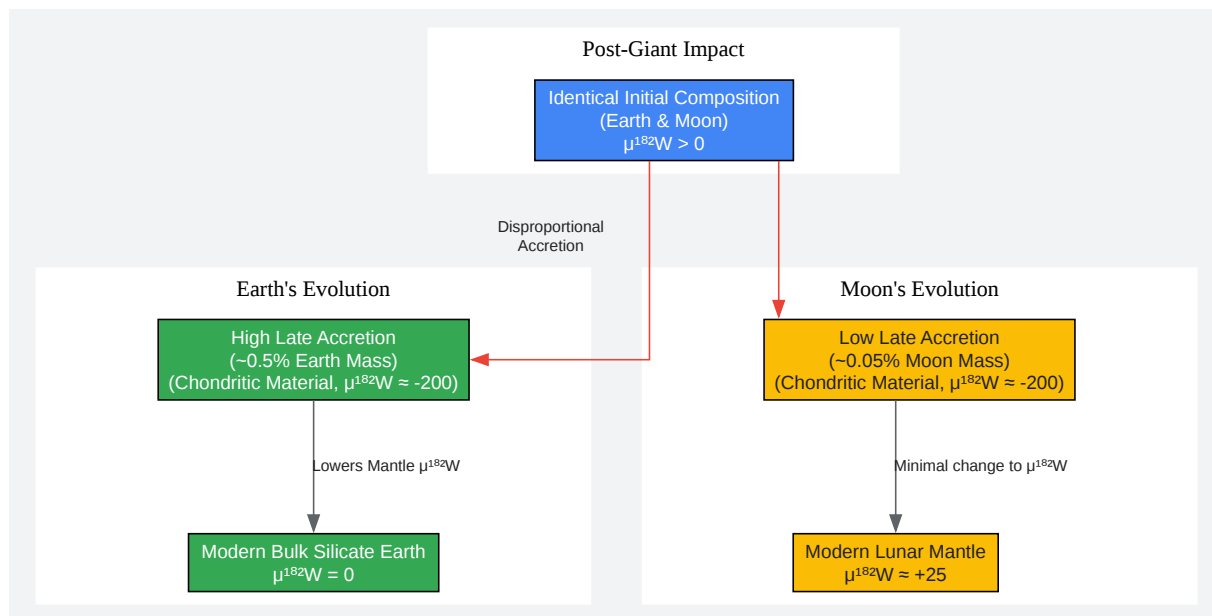
This dataset shows that the lunar mantle is enriched in ^{182}W by approximately 20-25 parts per million relative to the Earth's mantle.[4][5][9]

Primary Explanatory Model: Disproportional Late Accretion

The most widely accepted explanation for the observed ^{182}W offset between the Earth and Moon is the disproportional late accretion of chondritic material, often termed the "late veneer". [6][10] This model posits that after the Moon-forming giant impact and the cessation of core formation, both bodies continued to be bombarded by smaller planetesimals.

- Initial State: Immediately following the giant impact, it is hypothesized that the Earth and Moon had identical W isotopic compositions.[1][6]
- Late Accretion: In the subsequent period, Earth, due to its larger gravitational cross-section, accreted a significantly greater mass of chondritic material compared to the Moon.[6] Estimates suggest Earth added 0.3-0.8 wt.% of its mass through late accretion, while the Moon added only about 0.05 wt.%. [6][8]
- Isotopic Shift: Chondrites have a strongly negative $\mu^{182}\text{W}$ value (around -200) because they did not experience the Hf-W fractionation associated with core formation.[8] The massive influx of this ^{182}W -depleted material to Earth lowered the $\mu^{182}\text{W}$ value of its mantle to the present-day value of 0. The Moon, having received a much smaller amount of this material, largely retained its more radiogenic, higher $\mu^{182}\text{W}$ signature.[6][8]

This logical relationship is visualized in the diagram below.



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Caption: Logical flow of the disproportional late accretion model.

Experimental Protocols

The determination of $\mu^{182}\text{W}$ values at the parts-per-million level of precision requires rigorous and meticulous analytical procedures. The two primary techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).^{[10][11][12]}

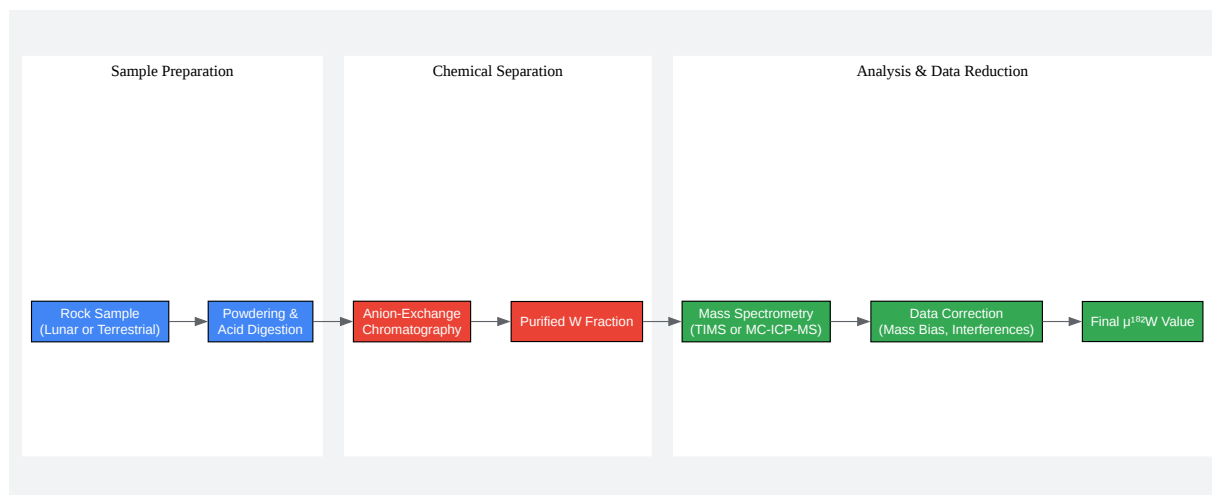
General Workflow:

- Sample Preparation & Digestion:
 - Lunar or terrestrial rock samples are crushed into a fine powder.

- For lunar samples, metal phases are often physically separated from silicates to analyze tungsten that is less affected by cosmogenic neutron capture by Tantalum-181, which can artificially produce ^{182}W .[\[6\]](#)
- The powdered sample or metal separate is dissolved using a mixture of strong acids (e.g., HF, HNO₃) in a clean laboratory environment to minimize contamination.
- Chemical Separation of Tungsten:
 - A multi-stage anion-exchange chromatography process is employed to isolate tungsten from the sample matrix.[\[11\]](#) This is a critical step to remove elements that could cause isobaric interferences during mass spectrometry (e.g., Osmium, Hafnium, Rhenium).
 - The process is carefully calibrated to ensure high recovery of tungsten.
- Mass Spectrometry:
 - MC-ICP-MS: The purified tungsten solution is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer that separates them by their mass-to-charge ratio, allowing for the simultaneous measurement of different tungsten isotopes in multiple detectors (Faraday cups).[\[11\]](#)
 - TIMS: Tungsten is loaded onto a metal filament (e.g., Rhenium) and heated under vacuum until it ionizes.[\[13\]](#) TIMS can offer extremely high precision and is often used for these demanding measurements, sometimes analyzing the tungsten as a WO_3^- ion in negative-TIMS (N-TIMS) mode.[\[14\]](#)
- Data Reduction and Correction:
 - Raw isotope ratios are corrected for instrumental mass fractionation using a known, stable isotope ratio (e.g., $^{186}\text{W}/^{183}\text{W}$ or $^{186}\text{W}/^{184}\text{W}$).[\[13\]](#)
 - Corrections are applied for any remaining isobaric interferences (e.g., from Re, Ta, or Os).[\[13\]](#)
 - For lunar samples, a correction for cosmogenic ^{182}W production is essential and can be estimated using neutron dosimeters or by analyzing Ta-free metal separates.[\[6\]](#)[\[10\]](#)

- The final, corrected $^{182}\text{W}/^{184}\text{W}$ ratio is compared to a terrestrial standard to calculate the $\mu^{182}\text{W}$ value.

The following diagram illustrates this analytical workflow.



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Caption: General experimental workflow for ^{182}W isotopic analysis.

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